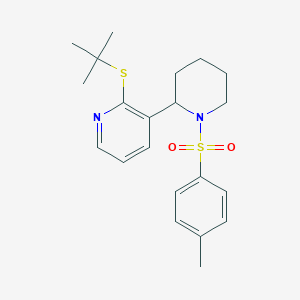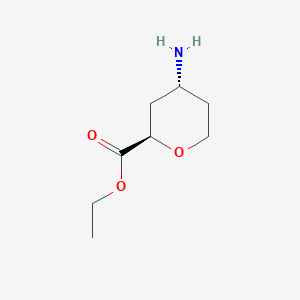
3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is a heterocyclic compound that features a furan ring substituted with a methyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine typically involves the reaction of 5-methylfurfural with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis could potentially be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring may interact with metal ions or other biomolecules, leading to changes in their activity or function. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazole: Lacks the imine group but shares the core structure.
5-Methylfurfural: A precursor in the synthesis of the target compound.
2,5-Dihydro-1,2,4-thiadiazole derivatives: Similar thiadiazole ring structure but different substituents.
Uniqueness
3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is unique due to the presence of both a furan and a thiadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H7N3OS/c1-4-2-3-5(11-4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10) |
InChI Key |
SAGATEPPWVUPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


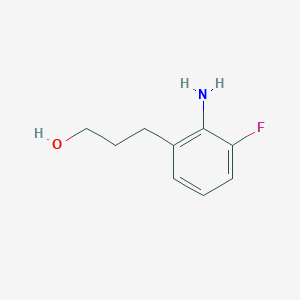

![3-([(Tert-butoxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B11821376.png)
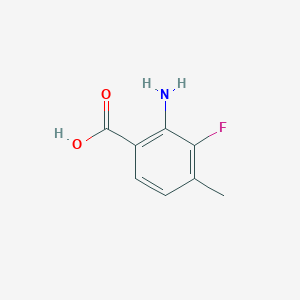

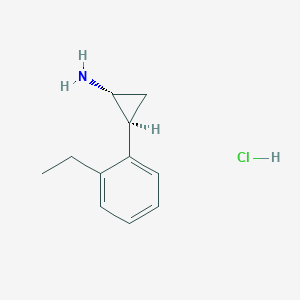
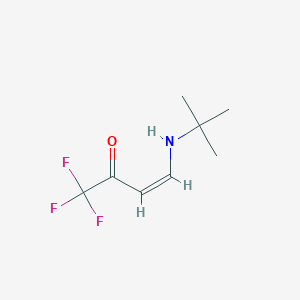
![Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11821398.png)
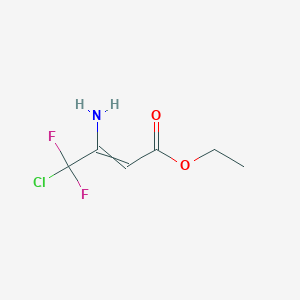
![(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid](/img/structure/B11821420.png)
![tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11821422.png)

